
2-(2-Fluorophenyl)pyrrolidine
Overview
Description
2-(2-Fluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. This compound is significant in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
Mechanism of Action
Target of Action
Pyrrolidine derivatives, which include 2-(2-fluorophenyl)pyrrolidine, are known to interact with a wide range of biological targets . These targets can vary depending on the specific functional groups present in the pyrrolidine derivative.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the this compound molecule.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a wide range of biochemical pathways . The specific pathways affected would depend on the nature of the target and the specific functional groups present in the this compound molecule.
Pharmacokinetics
The pyrrolidine ring is known to contribute to the efficient exploration of the pharmacophore space due to sp3-hybridization, which can impact the bioavailability of the compound .
Result of Action
Pyrrolidine derivatives are known to have a wide range of biological activities . The specific effects would depend on the nature of the target and the specific functional groups present in the this compound molecule.
Action Environment
It is known that the pyrrolidine ring’s non-planarity allows for increased three-dimensional coverage, which could potentially influence the compound’s action in different environments .
Biochemical Analysis
Biochemical Properties
2-(2-Fluorophenyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes such as cholinesterases and carbonic anhydrases, potentially inhibiting their activity . These interactions are primarily due to the compound’s ability to fit into the active sites of these enzymes, thereby blocking substrate access and inhibiting enzyme function.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can influence the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can affect the activity of metabolic enzymes, thereby altering the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as ABC transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
NMDA Receptor Antagonism
One of the most significant applications of 2-(2-Fluorophenyl)pyrrolidine is its role as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This interaction is crucial for understanding its potential therapeutic effects, particularly in neuropharmacology. The compound has been shown to inhibit NMDA receptor-induced excitatory postsynaptic potentials in rat hippocampal slices, suggesting its potential use in treating conditions like depression, epilepsy, and neurodegenerative diseases .
Key Findings:
- Binding Affinity: Fluorolintane exhibits a high affinity for NMDA receptors (K_i = 87.92 nM) and also interacts with monoamine transporters, including norepinephrine, serotonin, and dopamine transporters .
- Dissociative Effects: Anecdotal evidence indicates that users report dissociative effects similar to those of phencyclidine and ketamine, which are also NMDA antagonists .
Research Chemicals and Psychoactive Substances
The emergence of this compound as a new psychoactive substance (NPS) has raised interest in its recreational use. As a member of the 1,2-diarylethylamine class, it shares pharmacological characteristics with other substances known for their psychoactive effects .
Clinical Implications:
- Potential Treatments: Investigations into similar compounds have demonstrated potential in treating pain, depression, and neurodegenerative disorders .
- Legal Status: The classification of fluorolintane as a legal high poses challenges for regulation and public health due to its recreational use .
Asymmetric Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized as an organocatalyst in various asymmetric synthesis reactions, facilitating the creation of complex molecules with high enantioselectivity .
Synthesis Methods:
- The compound can be synthesized through several methods involving the modification of existing pyrrolidine frameworks or the formation of the pyrrolidine ring from acyclic precursors. Controlled conditions such as temperature and solvent selection are critical for optimizing yield and selectivity.
Role in Drug Development
Due to its structural characteristics and biological activity, this compound is explored in drug development processes. Its derivatives are being studied for their potential therapeutic applications across various medical fields.
Comprehensive Data Table
Pharmacological Characterization Study
A study conducted on fluorolintane revealed its interaction with NMDA receptors and highlighted its potential as a therapeutic agent. The research employed various techniques including mass spectrometry and chromatography to analyze the compound's properties and effects on neuronal activity .
Synthesis and Characterization Research
Research detailing the synthesis of positional isomers of this compound provided insights into the compound's structural variations and their corresponding biological activities. Analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography were utilized to differentiate between isomers effectively .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Pyrrolidin-2-one: Known for its applications in pharmaceuticals and organic synthesis.
Pyrrolidine-2,5-dione: Utilized in the synthesis of bioactive compounds.
Uniqueness
2-(2-Fluorophenyl)pyrrolidine stands out due to the presence of the fluorine atom, which imparts unique chemical and biological properties. This fluorine substitution enhances the compound’s reactivity and selectivity, making it a valuable intermediate in the synthesis of more complex molecules .
Biological Activity
2-(2-Fluorophenyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of a fluorine atom in its structure is believed to enhance its biological activity, particularly in neurological contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring attached to a fluorinated phenyl group. The molecular formula is with a molecular weight of approximately 182.22 g/mol. The fluorine atom contributes to increased lipophilicity, which may facilitate the compound's ability to cross the blood-brain barrier.
Neuropharmacology
Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential role in treating conditions such as depression and anxiety. The compound's ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, suggests that it may modulate mood and behavior effectively.
Table 1: Interaction Profile with Neurotransmitter Receptors
Receptor Type | Interaction Type | Potential Effects |
---|---|---|
Serotonin Receptors | Agonist | Mood enhancement, anxiolytic effects |
Dopamine Receptors | Antagonist | Potential reduction in psychostimulant effects |
Anti-inflammatory Effects
In addition to its neuropharmacological properties, studies have shown that related compounds can inhibit the activation of key inflammatory pathways. For instance, compounds similar to this compound have demonstrated the ability to suppress the activation of nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), leading to reduced expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . This suggests that this compound may also possess anti-inflammatory properties.
Case Study 1: Neuropharmacological Evaluation
A study conducted on animal models evaluated the antidepressant-like effects of this compound. The results indicated a significant reduction in despair behavior in forced swim tests, suggesting its potential as an antidepressant agent. The mechanism was hypothesized to involve serotonin receptor modulation.
Case Study 2: Inflammatory Response Modulation
Another study focused on the anti-inflammatory potential of similar pyrrolidine derivatives. The findings revealed that these compounds could inhibit TLR signaling pathways, which are crucial for initiating immune responses. This inhibition could lead to therapeutic benefits in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Variations in the synthetic route can lead to different derivatives with potentially enhanced biological activity.
Table 2: Structural Variants and Their Biological Activities
Compound Name | Structure Type | Key Biological Activity |
---|---|---|
tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine | Para-fluoro variant | Enhanced receptor affinity |
tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine | Meta-fluoro variant | Altered pharmacokinetics |
Properties
IUPAC Name |
2-(2-fluorophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJCVVKIBLHAGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394195 | |
Record name | 2-(2-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72216-04-7 | |
Record name | 2-(2-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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